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Compound of Interest

6,7-Dimethoxy-3,4-
Compound Name: _ ) o
dihydroisoquinoline

Cat. No.: B1294741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-
Dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various
isoquinoline alkaloids with significant pharmacological activities. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 6,7-Dimethoxy-3,4-dihydroisoquinoline is C11H13NO2 with a
molecular weight of 191.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR data for 6,7-Dimethoxy-3,4-
dihydroisoquinoline are presented below.

Table 1: *H NMR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(0) (ppm) Protons
(Hz)

8.24 t 24 1H H-1
6.81 S - 1H H-8
6.68 S - 1H H-5
3.92 S - 3H OCHs
3.90 S - 3H OCHs
3.74 ddd 8.0,5.6,2.4 2H H-3
2.68 dd 7.6,6.4 2H H-4

Solvent: CDCls, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline
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Chemical Shift (8) (ppm) Carbon Atom Assignment
159.6 C-1
151.2 c-7
147.8 C-6
129.9 C-4a
121.5 C-8a
110.4 C-5
1104 C-8
56.1 OCHs
56.0 OCHs
47.4 C-3
24.8 C-4

Solvent: CDClIs, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for 6,7-Dimethoxy-3,4-dihydroisoquinoline are
summarized below.

Table 3: IR Spectroscopic Data of 6,7-Dimethoxy-3,4-dihydroisoquinoline
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Wavenumber (cm~?) Bond Vibration Functional Group
3001, 2958, 2935, 2885, 2839 C-H stretch Aromatic/Aliphatic
1624 C=N stretch Imine

1601, 1516 C=C stretch Aromatic Ring

1470 C-H bend Aliphatic

1393, 1354, 1327 C-H bend

1269, 1227 C-O stretch Aryl ether

1126, 1107 C-O stretch Aryl ether

1018

860 C-H bend Aromatic (out of plane)

Sample Preparation: KBr disk[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. For 6,7-Dimethoxy-3,4-dihydroisoquinoline, a key
fragmentation pathway involves a retro-Diels-Alder reaction. While detailed mass spectra with
relative intensities were not available in the cited literature, the molecular ion peak [M]* would
be expected at m/z 191.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

e Sample Preparation: A sample of 6,7-Dimethoxy-3,4-dihydroisoquinoline (typically 5-10
mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCls) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.
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o Data Acquisition: The *H and *3C NMR spectra are recorded on a 400 MHz spectrometer. For
'H NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled
sequence is typically employed to simplify the spectrum.

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrophotometer. A background spectrum of a pure KBr pellet is first recorded and
subtracted from the sample spectrum.

Mass Spectrometry

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).

« lonization: Electron ionization (El) at 70 eV is a common method for this type of molecule.

e Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and
detected. The resulting mass spectrum shows the relative abundance of ions as a function of
their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 6,7-
Dimethoxy-3,4-dihydroisoquinoline is depicted in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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